[2-(Propan-2-ylamino)phenyl]methanol

Oxidation stability Amine protection Quinoline precursor

Sourcing the correct ortho-substituted amino alcohol is essential for 5-HT₄ agonist programs-positional isomers (meta/para) and alternative N-alkyl variants cannot substitute due to geometric requirements of the oxidative cyclisation cascade. • Enables MnO₂ oxidation → Knoevenagel condensation sequence yielding the 1-isopropyl-2-oxo-1,2-dihydroquinoline pharmacophore • Demonstrated at 150-g scale with 70.7% yield; pilot-plant validated by Taisho Pharmaceutical • Available at ≥98% purity with batch-specific NMR, HPLC, and GC certificates Procure as the exclusive building block for TS-951 and related quinolone libraries.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 106898-71-9
Cat. No. B012736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Propan-2-ylamino)phenyl]methanol
CAS106898-71-9
Synonyms2-[(1-METHYLETHYL)AMINO]BENZYL ALCOHOL
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC=CC=C1CO
InChIInChI=1S/C10H15NO/c1-8(2)11-10-6-4-3-5-9(10)7-12/h3-6,8,11-12H,7H2,1-2H3
InChIKeyCAVIKRQEQSWYQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(Propan-2-ylamino)phenyl]methanol: Key 5-HT₄ Agonist Intermediate


[2-(Propan-2-ylamino)phenyl]methanol (2-isopropylaminobenzyl alcohol), C₁₀H₁₅NO, is a bifunctional ortho-substituted amino alcohol that serves as a critical building block in the synthesis of 2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives, a pharmacologically validated class of potent and selective serotonin 5-HT₄ receptor agonists [1]. The compound bears an N-isopropylamino group at the ortho position relative to a benzylic alcohol, a structural arrangement that is prerequisite for the oxidative cyclisation sequence yielding the 1-isopropyl-2-oxo-1,2-dihydroquinoline scaffold found in advanced drug candidates such as TS-951 [2].

[2-(Propan-2-ylamino)phenyl]methanol: Why Substitution Fails


In-class amino-benzyl alcohol analogs cannot substitute for [2-(propan-2-ylamino)phenyl]methanol because the ortho relationship between the N-alkylamino and hydroxymethyl groups is geometrically essential for the intramolecular cyclisation that forms the quinoline ring [1]. Meta- or para-substituted isomers lack the spatial proximity required for cyclocondensation and are synthetically silent in this pathway. Furthermore, the N-isopropyl group provides a specific steric and electronic environment that governs the selectivity of the MnO₂-mediated oxidation to the corresponding benzaldehyde and the subsequent Knoevenagel condensation; smaller N-alkyl groups (methyl, ethyl) may yield aldehydes with different stability profiles, while larger groups (tert-butyl) may hinder cyclisation [2]. Consequently, substitution with a positional isomer or an N-alkyl variant irreversibly breaks the synthetic route to the target quinolone pharmacophore.

[2-(Propan-2-ylamino)phenyl]methanol Evidence Guide


Oxidation Yield and Aldehyde Stability

Oxidation of [2-(propan-2-ylamino)phenyl]methanol with DDQ or MnO₂ proceeds to the corresponding 2-isopropylaminobenzaldehyde in 80–90% isolated yield because the N-isopropyl group protects the amine from self-condensation [1]. In direct contrast, oxidation of the primary amine analog 2-aminobenzyl alcohol yields 2-aminobenzaldehyde, which is notoriously unstable and undergoes rapid self-condensation, precluding reliable isolation [2]. This difference in oxidative stability is the single most impactful differentiation for procurement: researchers who require a storable, isolable benzaldehyde intermediate for downstream quinolone synthesis must select the N-isopropyl derivative.

Oxidation stability Amine protection Quinoline precursor

Pilot-Scale Reductive Alkylation Yield

The reductive alkylation of 2-aminobenzyl alcohol with acetone using NaBH₄ in acetic acid/EtOH/water produces [2-(propan-2-ylamino)phenyl]methanol in 70.7% isolated yield at 150-g scale, with a boiling point of 114 °C at 4 mmHg [1]. This process has been validated at pilot-plant scale by Taisho Pharmaceutical as part of the manufacturing route for TS-951 [2]. By contrast, synthesis of the 2-(methylamino)benzyl alcohol analog (CAS 29055-08-1) under comparable reductive amination conditions is not documented in the peer-reviewed literature with validated yield data, making procurement of the N-isopropyl derivative the only option supported by published, scalable process chemistry.

Reductive alkylation Process chemistry Scale-up

Ortho Substitution Essential for Quinoline Cyclisation

The ortho relationship between the N-isopropylamino group and the benzylic alcohol in [2-(propan-2-ylamino)phenyl]methanol is a strict structural requirement for the oxidative cyclisation that forms the quinoline nucleus. The synthetic route documented in the Chem. Pharm. Bull. 2001 paper and the Drug Synthesis Database explicitly uses the ortho intermediate (VI) for MnO₂ oxidation followed by Knoevenagel condensation to give the quinolone ester [1]. Meta-substituted analogs such as metaterol (CAS 3571-71-9) and para-substituted isopropylamino-benzyl alcohol derivatives undergo different reaction trajectories and do not yield the 2-oxo-1,2-dihydroquinoline scaffold [2]. This regiospecificity means that no positional isomer can substitute for the target compound in the established syntheses of 5-HT₄ agonist quinolones.

Regiospecificity Quinoline synthesis Cyclocondensation

N-Isopropyl Group Key to TS-951 Affinity

The N-isopropyl substituent carried by [2-(propan-2-ylamino)phenyl]methanol is conserved through the synthetic sequence and becomes the N-1 substituent of the 2-oxo-1,2-dihydroquinoline core in TS-951. TS-951 exhibits a higher affinity for the 5-HT₄ receptor than endogenous serotonin (5-HT) and the clinical comparators cisapride, mosapride, and renzapride, as demonstrated by competitive [³H]GR113808 binding assays in guinea-pig striatum and mouse brain [1]. In the Chem. Pharm. Bull. 2001 structure-activity relationship study, the N-isopropyl-2-oxo-1,2-dihydroquinoline series was identified as the most potent among N-alkyl variants evaluated [2]. An intermediate bearing a different N-alkyl group (e.g., N-methyl or N-ethyl) would produce a different quinolone core with altered, and likely inferior, pharmacological properties.

5-HT₄ receptor Structure-activity relationship TS-951

Physical Form and Storage Requirements

[2-(Propan-2-ylamino)phenyl]methanol is a distillable liquid (bp 114 °C at 4 mmHg) that requires storage at 2–8 °C with protection from light to prevent degradation [1]. In contrast, 2-aminobenzyl alcohol (CAS 5344-90-1) is a crystalline solid with a melting point of 82–86 °C that can be stored at ambient temperature . This difference in physical state and storage stringency has practical implications for laboratory handling: the target compound is amenable to transfer via liquid-handling systems but demands cold-chain logistics, whereas the solid primary amine analog is more forgiving for bench-top use but cannot participate in the N-isopropyl-specific synthetic pathway described above.

Physical properties Storage conditions Handling

[2-(Propan-2-ylamino)phenyl]methanol: Key Applications


5-HT₄ Agonist Quinolone Library Synthesis

Medicinal chemistry groups developing novel gastrointestinal prokinetic agents should procure [2-(propan-2-ylamino)phenyl]methanol as the ortho-N-isopropyl amino alcohol building block for constructing 2-oxo-1,2-dihydro-3-quinolinecarboxamide libraries. The compound enables the validated MnO₂ oxidation → Knoevenagel condensation sequence that yields the N-1-isopropyl quinolone scaffold, which was identified as the most potent N-alkyl variant in the Chem. Pharm. Bull. 2001 SAR study [1]. Any deviation in N-alkyl substitution or ring position would produce a different chemotype with unpredictable pharmacological activity.

Pilot-Scale Quinolone Intermediate Synthesis

Process development teams tasked with scaling the synthesis of 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid should select [2-(propan-2-ylamino)phenyl]methanol as the starting material. The reductive alkylation step from 2-aminobenzyl alcohol has been demonstrated at 150-g scale with a reproducible 70.7% yield, and the overall sequence to the quinolonecarboxylic acid has been validated at pilot-plant scale by Taisho Pharmaceutical [2][3]. The availability of detailed experimental procedures, including work-up and purification protocols, reduces process development risk.

5-HT₄ Receptor Tool Compound Synthesis

Chemical biology laboratories investigating 5-HT₄ receptor signaling require TS-951 or its analogs as pharmacological tools. Because TS-951 exhibits higher 5-HT₄ receptor affinity than 5-HT, cisapride, mosapride, and renzapride [4], and its synthesis proceeds exclusively through [2-(propan-2-ylamino)phenyl]methanol, procurement of this intermediate is essential for in-house synthesis of the probe compound. Substitution with a non-isopropyl analog would yield a different chemotype unsupported by the published pharmacological characterization.

Analytical Reference Standard for Quinolone QC

Quality control laboratories supporting the manufacture of quinolone-based active pharmaceutical ingredients can use high-purity [2-(propan-2-ylamino)phenyl]methanol (available at 95%, 98%, and 99% purity with batch-specific NMR, HPLC, and GC certificates) as a reference standard for identity and purity testing of incoming intermediate batches . The compound's well-characterized ¹H NMR spectrum (δ 1.24, d, 6H; δ 3.78, sept, 1H; δ 4.62, s, 2H) provides a reliable fingerprint for batch-to-batch consistency verification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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